molecular formula C13H10F2O3S B13575551 3,4-Difluorophenyl4-methylbenzene-1-sulfonate

3,4-Difluorophenyl4-methylbenzene-1-sulfonate

Cat. No.: B13575551
M. Wt: 284.28 g/mol
InChI Key: QJZYHHLWQHJQAT-UHFFFAOYSA-N
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Description

3,4-Difluorophenyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by the presence of two fluorine atoms on the phenyl ring and a sulfonate group attached to a methylbenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluorophenyl 4-methylbenzene-1-sulfonate typically involves the reaction of 3,4-difluorophenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of 3,4-difluorophenyl 4-methylbenzene-1-sulfonate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluorophenyl 4-methylbenzene-1-sulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or lithium aluminum hydride are commonly used.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.

Major Products Formed

    Nucleophilic Substitution: Sulfonamide, sulfonate ester, and sulfonothioate derivatives.

    Electrophilic Aromatic Substitution: Nitro, sulfo, and halogenated derivatives.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Difluorophenyl 4-methylbenzene-1-sulfonate is unique due to its combination of fluorine atoms and sulfonate group, which imparts distinct chemical properties such as high electronegativity, stability, and reactivity. These properties make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H10F2O3S

Molecular Weight

284.28 g/mol

IUPAC Name

(3,4-difluorophenyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C13H10F2O3S/c1-9-2-5-11(6-3-9)19(16,17)18-10-4-7-12(14)13(15)8-10/h2-8H,1H3

InChI Key

QJZYHHLWQHJQAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)F)F

Origin of Product

United States

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